2-(2,3-Difluorophenyl)nicotinic acid
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Overview
Description
2-(2,3-Difluorophenyl)nicotinic acid: is a chemical compound with the molecular formula C12H7F2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace hydrogen atoms with fluorine atoms on the aromatic ring . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of 2-(2,3-Difluorophenyl)nicotinic acid may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 2-(2,3-Difluorophenyl)nicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties .
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets. Its fluorinated phenyl ring can interact with proteins and enzymes, making it a useful tool in drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where fluorinated compounds have shown efficacy. It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Diflufenican: A herbicide with a similar fluorinated phenyl ring structure.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, used in various chemical and biological applications.
Uniqueness: 2-(2,3-Difluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual fluorination enhances its stability and reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)11-8(12(16)17)4-2-6-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGWVAPBAPDAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687344 |
Source
|
Record name | 2-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261504-55-5 |
Source
|
Record name | 2-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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